molecular formula C19H17ClN4O2 B2555769 5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1172723-10-2

5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2555769
CAS No.: 1172723-10-2
M. Wt: 368.82
InChI Key: OFGUCQMPCWBOCQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo-triazole-dione family, characterized by a fused bicyclic core (pyrrolo[3,4-d][1,2,3]triazole) with two ketone groups at positions 4 and 4. Its structure includes a 3-chloro-4-methylphenyl substituent at position 5 and a 3,4-dimethylphenyl group at position 1. The chloro and methyl groups may influence lipophilicity and intermolecular interactions, such as halogen bonding or π-π stacking .

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-10-4-7-14(8-12(10)3)24-17-16(21-22-24)18(25)23(19(17)26)13-6-5-11(2)15(20)9-13/h4-9,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGUCQMPCWBOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

  • Pyrrolo-Isoxazole Derivatives: The compound 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione () shares a similar bicyclic dione core but replaces the triazole ring with an isoxazole.
  • Oxadiazole-Substituted Analogs : describes a compound with an oxadiazole ring fused to the pyrrolo-triazole-dione core. The oxadiazole’s electron-deficient nature may enhance π-stacking interactions compared to the triazole in the target compound.

Substituent Effects

  • Halogen Positioning : The 3-chloro-4-methylphenyl group in the target compound contrasts with the 2-chlorophenyl group in ’s analog. The meta-chloro placement may reduce steric hindrance compared to ortho-substituted derivatives, improving binding pocket accommodation.
  • Dimethyl vs. Dimethylamino Groups: The 3,4-dimethylphenyl group in the target compound offers hydrophobicity, while the dimethylamino group in ’s analog introduces basicity and solubility. This difference could impact pharmacokinetics, such as membrane permeability or metabolic clearance .

Spectroscopic Characterization

  • NMR Analysis : highlights that substituent-induced chemical shift variations occur predominantly in regions adjacent to the substituents (e.g., δ 2.14 ppm for methyl groups in ). For the target compound, the 3-chloro-4-methylphenyl group would likely cause downfield shifts in aromatic protons (δ 7.2–7.6 ppm) .
  • IR Signatures : The carbonyl stretches (C=O) in the dione core are expected near 1750 cm⁻¹, consistent with analogs in .

Therapeutic Potential

  • Antimicrobial Activity : Chloro-substituted analogs () exhibit antimicrobial properties, suggesting the target compound’s 3-chloro group may enhance similar activity via membrane disruption or enzyme inhibition.
  • Anticonvulsant Activity : Pyrazole-triazole hybrids () show anticonvulsant effects, implying the target compound’s core could interact with neuronal ion channels or GABA receptors.

Material Science

  • Intermolecular Interactions : The 3,4-dimethylphenyl group may promote crystal packing via CH-π interactions, as observed in isostructural chloro/bromo derivatives ().

Data Tables

Table 1: Structural and Electronic Comparison

Compound Core Structure Substituents (Position) LogP* Key Applications
Target Compound Pyrrolo-triazole-dione 5: 3-Cl-4-MePh; 1: 3,4-diMePh ~3.8 Under investigation
Analog Pyrrolo-isoxazole-dione 5: 2-ClPh; 3: 4-NMe₂Ph ~2.5 Therapeutic lead
Compound Pyrrolo-oxadiazole-dione 1: 4-ClPh; 5: 3-F-4-MePh ~4.1 Material science

*Calculated using fragment-based methods.

Table 2: Spectroscopic Data Comparison

Compound (Source) ¹H NMR (δ, ppm) IR (C=O, cm⁻¹) Yield (%)
Target Compound 7.2–7.6 (aromatic H), 2.3 (CH₃) 1745, 1730 N/A
Compound 7.68–7.82 (Ar), 3.91 (OCH₃) 1750 57.5
Compound (3s) 7.64–7.42 (Ar), 2.14 (CH₃) N/A 80

Biological Activity

The compound 5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles.

  • Molecular Formula : C29H35ClN4O3
  • Molecular Weight : 523.1 g/mol
  • InChIKey : GVVZVVYKMQQBCW-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, a related compound was identified as a potent inhibitor of the Murine Double Minute 2 (MDM2) protein, which plays a crucial role in cancer cell proliferation by inhibiting the p53 tumor suppressor pathway. The compound demonstrated an IC50 value of 0.22 μM against the SJSA-1 cancer cell line, indicating strong antiproliferative effects .

The mechanism of action for compounds of this class often involves:

  • MDM2 Inhibition : By binding to MDM2 with high affinity (Ki = 2.9 nM), these compounds prevent MDM2 from degrading p53, leading to increased levels of p53 in cancer cells.
  • Cell Cycle Arrest : Activation of p53 leads to cell cycle arrest and apoptosis in cancer cells.

Pharmacokinetics

Pharmacokinetic studies have shown that certain derivatives exhibit favorable absorption and distribution characteristics. For example, one study reported that a related compound had a higher plasma exposure compared to others in its class when administered orally at 100 mg/kg .

Table 1: Structure–Activity Relationship (SAR)

CompoundKi (nM)IC50 (μM)Comments
Compound A2.90.22Potent MDM2 inhibitor
Compound B770.15Weaker than Compound A
Compound C-0.24Comparable activity

In Vivo Studies

In vivo studies on xenograft models have shown that oral administration of certain derivatives significantly activates p53 and leads to tumor growth inhibition. For instance, compound 33 demonstrated effective upregulation of p53 and related proteins within hours post-administration .

Comparative Analysis of Related Compounds

A comparative analysis highlighted differences in potency and pharmacokinetic profiles among various derivatives of the pyrrolo[3,4-d][1,2,3]triazole class:

CompoundPlasma Exposure (Cmax)AUC (h·μg/L)Tumor Growth Inhibition
Compound A8234 μg/L73603Significant
Compound B4547 μg/L17230Moderate

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